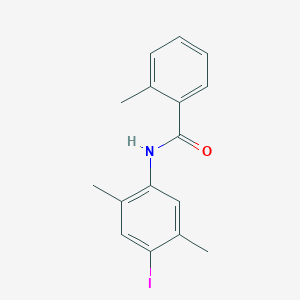![molecular formula C18H20FN3O3S B244653 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244653.png)
2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has shown promising results in the field of drug discovery. In
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of specific targets in the body. The compound binds to the active site of the target protein and prevents its activity. This inhibition can lead to a decrease in the activity of the target protein, which can have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide depend on the target protein that is inhibited. The compound has been shown to have anti-cancer effects by inhibiting specific kinases that are involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects by inhibiting enzymes that are involved in the inflammatory response. The compound has been studied for its potential use in the treatment of neurological disorders by inhibiting specific targets in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its high potency and selectivity for specific targets. This makes it a valuable tool for studying the function of specific proteins in the body. However, one of the limitations of using this compound is its potential toxicity. It is important to use the compound at the appropriate concentration and to monitor its effects carefully.
Future Directions
There are several future directions for the use of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in scientific research. One direction is the development of more potent and selective inhibitors for specific targets. Another direction is the study of the compound's effects on different types of cancer and neurological disorders. Additionally, the compound could be studied for its potential use in combination therapies with other drugs. Overall, the future directions for this compound are promising and could lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves a multi-step process. The first step involves the reaction of 4-(methylsulfonyl)-1-piperazine with 2-fluoro-4-nitroaniline to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to form the final product. The synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in drug discovery. It has shown promising results as a small molecule inhibitor for various targets, including kinases and enzymes. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders.
properties
Molecular Formula |
C18H20FN3O3S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-fluoro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20FN3O3S/c1-26(24,25)22-12-10-21(11-13-22)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
InChI Key |
WPGPPWBNLYZZDJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)